Cas no 1172811-16-3 (3-(benzenesulfonyl)-N-{5-(3,4-dimethylphenyl)methyl-1,3,4-oxadiazol-2-yl}propanamide)

3-(Benzenesulfonyl)-N-{5-(3,4-dimethylphenyl)methyl-1,3,4-oxadiazol-2-yl}propanamide is a synthetic organic compound featuring a 1,3,4-oxadiazole core substituted with a benzenesulfonyl and a 3,4-dimethylphenylmethyl group. This structure confers potential utility in medicinal chemistry, particularly as an intermediate for bioactive molecules or enzyme inhibitors. The benzenesulfonyl moiety may enhance binding affinity to target proteins, while the oxadiazole ring contributes to metabolic stability. The 3,4-dimethylphenyl group could influence lipophilicity and selectivity. This compound is suited for research applications in drug discovery, where its modular design allows for further derivatization. Purity and precise synthesis are critical for reproducibility in biological studies.
3-(benzenesulfonyl)-N-{5-(3,4-dimethylphenyl)methyl-1,3,4-oxadiazol-2-yl}propanamide structure
1172811-16-3 structure
Product Name:3-(benzenesulfonyl)-N-{5-(3,4-dimethylphenyl)methyl-1,3,4-oxadiazol-2-yl}propanamide
CAS No:1172811-16-3
MF:C20H21N3O4S
MW:399.463443517685
CID:6268126
PubChem ID:43974357
Update Time:2025-06-23

3-(benzenesulfonyl)-N-{5-(3,4-dimethylphenyl)methyl-1,3,4-oxadiazol-2-yl}propanamide Chemical and Physical Properties

Names and Identifiers

    • 3-(benzenesulfonyl)-N-{5-(3,4-dimethylphenyl)methyl-1,3,4-oxadiazol-2-yl}propanamide
    • AKOS024643374
    • 3-(benzenesulfonyl)-N-[5-[(3,4-dimethylphenyl)methyl]-1,3,4-oxadiazol-2-yl]propanamide
    • F2368-2100
    • 3-(benzenesulfonyl)-N-{5-[(3,4-dimethylphenyl)methyl]-1,3,4-oxadiazol-2-yl}propanamide
    • 1172811-16-3
    • N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-3-(phenylsulfonyl)propanamide
    • Inchi: 1S/C20H21N3O4S/c1-14-8-9-16(12-15(14)2)13-19-22-23-20(27-19)21-18(24)10-11-28(25,26)17-6-4-3-5-7-17/h3-9,12H,10-11,13H2,1-2H3,(H,21,23,24)
    • InChI Key: JMDKWXUMTYYPDV-UHFFFAOYSA-N
    • SMILES: S(C1C=CC=CC=1)(CCC(NC1=NN=C(CC2C=CC(C)=C(C)C=2)O1)=O)(=O)=O

Computed Properties

  • Exact Mass: 399.12527733g/mol
  • Monoisotopic Mass: 399.12527733g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 7
  • Complexity: 615
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 111Ų

3-(benzenesulfonyl)-N-{5-(3,4-dimethylphenyl)methyl-1,3,4-oxadiazol-2-yl}propanamide Pricemore >>

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Additional information on 3-(benzenesulfonyl)-N-{5-(3,4-dimethylphenyl)methyl-1,3,4-oxadiazol-2-yl}propanamide

Introduction to 3-(benzenesulfonyl)-N-{5-(3,4-dimethylphenyl)methyl-1,3,4-oxadiazol-2-yl}propanamide (CAS No. 1172811-16-3)

3-(benzenesulfonyl)-N-{5-(3,4-dimethylphenyl)methyl-1,3,4-oxadiazol-2-yl}propanamide, identified by its CAS number 1172811-16-3, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by the presence of multiple functional groups, including a benzenesulfonyl moiety and an 1,3,4-oxadiazole core, which are known for their diverse biological activities. The structural integration of these elements not only imparts unique chemical properties but also opens up a wide range of potential applications in drug discovery and therapeutic development.

The benzenesulfonyl group is a well-studied pharmacophore that is frequently incorporated into pharmaceutical agents due to its ability to enhance binding affinity and metabolic stability. In contrast, the 1,3,4-oxadiazole ring is a heterocyclic scaffold that has been extensively explored for its antimicrobial, anti-inflammatory, and anticancer properties. The combination of these two structural motifs in 3-(benzenesulfonyl)-N-{5-(3,4-dimethylphenyl)methyl-1,3,4-oxadiazol-2-yl}propanamide suggests that it may exhibit a broad spectrum of biological activities. Furthermore, the presence of the (3,4-dimethylphenyl) group adds an additional layer of complexity to its pharmacological profile, potentially influencing both its bioavailability and target specificity.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological behavior of complex molecules with greater accuracy. In the case of 3-(benzenesulfonyl)-N-{5-(3,4-dimethylphenyl)methyl-1,3,4-oxadiazol-2-yl}propanamide, computational studies have suggested that the compound may interact with various biological targets, including enzymes and receptors involved in signal transduction pathways. These interactions could potentially lead to therapeutic effects in conditions such as inflammation, cancer, and neurodegenerative diseases. The ability to predict such interactions early in the drug discovery process significantly accelerates the development of novel therapeutics.

The synthesis of 3-(benzenesulfonyl)-N-{5-(3,4-dimethylphenyl)methyl-1,3,4-oxadiazol-2-yl}propanamide presents a formidable challenge due to the complexity of its structure. However, modern synthetic methodologies have made significant strides in enabling the efficient preparation of complex organic molecules. Techniques such as multi-step organic synthesis combined with catalytic transformations have been employed to construct the desired framework. Additionally, advances in green chemistry have encouraged the development of more sustainable synthetic routes that minimize waste and reduce environmental impact. These innovations not only improve the efficiency of synthesis but also align with global efforts to promote sustainable practices in pharmaceutical manufacturing.

In vitro studies have begun to elucidate the pharmacological profile of 3-(benzenesulfonyl)-N-{5-(3,4-dimethylphenyl)methyl-1,3,4-oxadiazol-2-yl}propanamide, revealing promising activities in several key biological assays. For instance, preliminary data suggest that the compound exhibits inhibitory effects on certain enzymes implicated in inflammatory pathways. This aligns with the growing interest in developing anti-inflammatory agents that target specific enzymatic cascades without eliciting systemic side effects. Furthermore, the compound has shown potential as an antimicrobial agent against resistant bacterial strains. The rise of antibiotic-resistant pathogens necessitates the discovery of novel antimicrobial compounds with unique mechanisms of action.

The integration of 1,3,4-oxadiazole into pharmaceutical candidates has been particularly noteworthy due to its versatility as a bioactive scaffold. This heterocycle has been successfully incorporated into drugs used for a variety of therapeutic indications. The structural features of 1,3,4-oxadiazole contribute to its ability to modulate biological processes by interacting with proteins and nucleic acids in specific ways. The presence of this motif in 3-(benzenesulfonyl)-N-{5-(3,4-dimethylphenyl)methyl-1,3,4-oxadiazol-2-yl}propanamide underscores its potential as a lead compound for further medicinal chemistry optimization.

As research continues to uncover new biological targets and mechanisms underlying disease pathogenesis, 1172811–16–13 (CAS No.) 1172811–16–13 (CAS No.) will likely find applications beyond its initial scope. The development of novel drug candidates often involves iterative cycles of synthesis and testing aimed at improving potency and selectivity while reducing toxicity. The combination of computational modeling with experimental validation provides a robust framework for guiding these efforts. By leveraging cutting-edge technologies such as high-throughput screening (HTS) and structure-based drug design, 1172811–16–13 (CAS No.) 1172811–16–13 (CAS No.) holds promise as a valuable tool in accelerating drug discovery initiatives.

The future prospects for 1172811–16–13 (CAS No.) 1172811–16–13 (CAS No.) are bright given its intriguing structural features and preliminary biological activity profiles. Continued investigation into its mechanism(s) of action will be essential for understanding how it interacts with biological systems at both molecular and cellular levels. Such insights will guide efforts toward optimizing its pharmacological properties through structure-based design or ligand-based approaches if necessary after exploration .

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